molecular formula C28H33N5O2 B2853256 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 921893-91-6

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Numéro de catalogue: B2853256
Numéro CAS: 921893-91-6
Poids moléculaire: 471.605
Clé InChI: IFXUVGZCLSIBAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a complex synthetic organic compound built on an oxalamide backbone, a structure known for its relevance in medicinal chemistry and drug discovery. This particular molecule features a 1-methylindoline group linked to a piperidine moiety and a 2-methylquinoline group, structural features commonly associated with potential biological activity. Compounds with this oxalamide scaffold are frequently investigated for their ability to modulate protein-protein interactions or inhibit specific enzymes due to their capacity to act as bidentate hydrogen bond donors and acceptors. While the specific mechanism of action for this compound requires experimental elucidation, research on closely related oxalamide derivatives suggests such molecules can exhibit a range of pharmacological activities. For instance, some analogs are explored as kinase inhibitors or for targeting neurological receptors, while others have been studied in the context of antiviral research . The presence of the methylquinoline group may contribute to intercalative or planar binding interactions with biological targets. Researchers are encouraged to consider this compound as a key intermediate or candidate for screening in projects involving enzyme inhibition, receptor binding assays, and the development of novel therapeutic agents for various diseases. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2/c1-19-16-24(22-8-4-5-9-23(22)30-19)31-28(35)27(34)29-18-26(33-13-6-3-7-14-33)20-10-11-25-21(17-20)12-15-32(25)2/h4-5,8-11,16-17,26H,3,6-7,12-15,18H2,1-2H3,(H,29,34)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUVGZCLSIBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key synthetic steps for preparing N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide?

  • Methodology : Multi-step synthesis involves: (i) Condensation of oxalic acid derivatives with amine precursors (e.g., 1-methylindolin-5-yl-piperidin-ethylamine and 2-methylquinolin-4-amine). (ii) Controlled coupling reactions under inert atmospheres to prevent oxidation . (iii) Purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) . (iv) Yield optimization by adjusting solvent polarity and reaction time .

Q. How is the compound’s structural identity validated post-synthesis?

  • Analytical workflow :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., indoline methyl groups at δ ~2.5–3.1 ppm, quinoline protons at δ ~8.0–9.1 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peaks) and purity (>95%) .
  • Elemental analysis : Confirms stoichiometry (C, H, N, O content) .

Q. Which functional groups dictate its chemical reactivity and bioactivity?

  • Key groups :
  • Oxalamide backbone : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
  • Piperidine/quinoline moieties : Enable hydrophobic interactions and π-π stacking .
  • Methylindoline : Modulates steric effects and metabolic stability .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Strategies :
  • Catalyst screening : Use Pd-based catalysts for coupling reactions to reduce side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Chromatography refinement : Employ reverse-phase HPLC for challenging separations .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values)?

  • Approach :
  • Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .
  • Structural analogs : Compare activity trends across derivatives to identify SAR (structure-activity relationship) outliers .

Q. What computational tools predict target binding and pharmacokinetics?

  • Methods :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with kinases or GPCRs .
  • ADME prediction : SwissADME for bioavailability, CYP450 interactions, and BBB permeability .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes .

Q. What strategies enhance target specificity and reduce off-target effects?

  • Design principles :
  • Bioisosteric replacement : Substitute piperidine with morpholine to alter steric bulk .
  • Prodrug modification : Introduce ester groups to improve solubility and tissue penetration .
  • Selective functionalization : Add fluorine atoms to quinoline for enhanced π-stacking .

Q. How to design assays for validating mechanism of action (e.g., anticancer activity)?

  • Experimental pipeline :
  • In vitro : Cell viability assays (MTT) with cancer cell lines (e.g., MCF-7, A549) .
  • Target engagement : Western blotting for downstream biomarkers (e.g., p-AKT, caspase-3) .
  • In vivo : Xenograft models with PK/PD profiling to correlate exposure and efficacy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.